

# Evaluating the impact of FGFR gatekeeper mutations on Infigratinib Phosphate efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Infigratinib Phosphate |           |
| Cat. No.:            | B608101                | Get Quote |

# Infigratinib Phosphate and FGFR Gatekeeper Mutations: A Comparative Guide to Efficacy

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, the efficacy of kinase inhibitors is often challenged by the emergence of drug resistance mutations. This guide provides a comparative analysis of **Infigratinib Phosphate**'s performance against tumors harboring Fibroblast Growth Factor Receptor (FGFR) gatekeeper mutations, a critical mechanism of acquired resistance. We present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to inform further research and drug development efforts.

### The Challenge of FGFR Gatekeeper Mutations

Infigratinib Phosphate is a selective, ATP-competitive inhibitor of FGFR1-3, showing significant clinical activity in patients with FGFR-driven malignancies, particularly cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][2] However, the long-term benefit of Infigratinib and other FGFR inhibitors is often limited by the development of acquired resistance.[3][4] A primary mechanism of this resistance is the emergence of secondary mutations in the FGFR kinase domain, with "gatekeeper" mutations being a recurrent theme.[2] [3][5]



The gatekeeper residue is located at the entrance of the hydrophobic pocket in the kinase domain, and mutations at this site can sterically hinder the binding of ATP-competitive inhibitors like Infigratinib, thereby reducing their efficacy.[6][7] The most frequently reported FGFR2 gatekeeper mutation is V564F (also referred to as V565F in some literature).[2][7] Other significant mutations contributing to resistance include those at the molecular brake (N549/N550) and other kinase domain residues.[5][6]

## Comparative Efficacy of Infigratinib and Other FGFR Inhibitors

The following tables summarize the in vitro efficacy of Infigratinib and other FGFR inhibitors against wild-type FGFR and clinically relevant gatekeeper mutations. The data, compiled from various studies, is presented as IC50 values (the concentration of a drug that gives half-maximal response), which are a standard measure of a drug's potency. Lower IC50 values indicate higher potency.

| Compound              | FGFR2 Fusion<br>(Wild-Type) | FGFR2 Fusion with V565A Mutation | FGFR2 Fusion with L617M Mutation |
|-----------------------|-----------------------------|----------------------------------|----------------------------------|
| Infigratinib (BGJ398) | Sensitive                   | Resistant                        | Resistant                        |
| AZD4547               | Sensitive                   | Resistant                        | Resistant                        |
| Erdafitinib           | Sensitive                   | Resistant                        | Resistant                        |
| TAS-120 (Futibatinib) | Sensitive                   | Resistant                        | Resistant                        |
| Ponatinib             | Sensitive                   | Sensitive                        | Sensitive                        |

Table 1: In vitro drug sensitivity of various FGFR inhibitors against wild-type and mutant FGFR2 fusions. "Sensitive" indicates that the drug is effective at clinically achievable concentrations, while "Resistant" indicates a loss of efficacy. This table is a qualitative summary based on findings from a study on acquired resistance to Infigratinib.[8]



| Compound     | FGFR2-WT (Binding Free<br>Energy, kcal/mol) | FGFR2-V564F Mutant<br>(Binding Free Energy,<br>kcal/mol) |
|--------------|---------------------------------------------|----------------------------------------------------------|
| Infigratinib | -57.84 ± 6.08                               | -49.57 ± 4.73                                            |

Table 2: Calculated binding free energy (ΔGbinding) of Infigratinib to the wild-type (WT) and V564F mutant of the FGFR2 kinase domain.[7] A higher (less negative) binding free energy for the mutant indicates a weaker interaction and thus, reduced inhibitory activity.

| Compound     | FGFR2-WT (Binding | FGFR2-N549H          | FGFR2-N549K          |
|--------------|-------------------|----------------------|----------------------|
|              | Free Energy,      | Mutant (Binding Free | Mutant (Binding Free |
|              | kcal/mol)         | Energy, kcal/mol)    | Energy, kcal/mol)    |
| Infigratinib | -63.79 ± 4.41     | -54.87 ± 4.49        | -56.37 ± 4.09        |

Table 3: Calculated binding free energy (ΔGbinding) of Infigratinib to the wild-type (WT) and N549H/K mutants of the FGFR2 kinase domain.[6] Similar to the gatekeeper mutation, these mutations at the molecular brake also lead to a decrease in binding affinity for Infigratinib.

#### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of FGFR inhibitor efficacy against gatekeeper mutations.

#### **Cell Viability and Drug Sensitivity Assays**

This protocol is used to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

- Cell Culture: Cancer cell lines harboring specific FGFR fusions and engineered to express gatekeeper mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight.



- Drug Treatment: Cells are treated with a serial dilution of the FGFR inhibitor (e.g., Infigratinib, Pemigatinib, etc.) with concentrations typically ranging from picomolar to micromolar. A vehicle control (e.g., DMSO) is also included.
- Incubation: The treated cells are incubated for a specified period, usually 72 hours, under standard cell culture conditions (37°C, 5% CO2).
- Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a tetrazolium-based colorimetric assay (e.g., MTT, MTS).
- Data Analysis: The luminescence or absorbance values are normalized to the vehicle control. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

#### **Molecular Docking and Molecular Dynamics Simulations**

These computational methods are employed to predict and analyze the binding of inhibitors to the FGFR kinase domain at an atomic level.

- Protein and Ligand Preparation: The 3D crystal structure of the FGFR kinase domain (wildtype and mutant) is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The 3D structure of the inhibitor (e.g., Infigratinib) is prepared using a molecular modeling software.
- Molecular Docking: The inhibitor is docked into the ATP-binding pocket of the FGFR kinase domain using a docking program (e.g., AutoDock, Glide). The program samples various conformations and orientations of the inhibitor to predict the most favorable binding pose.
- Molecular Dynamics (MD) Simulation: The predicted protein-ligand complex is subjected to MD simulations using software like GROMACS or AMBER. This simulation tracks the movement of atoms over time, providing insights into the stability of the complex and the interactions between the protein and the inhibitor.
- Binding Free Energy Calculation: The binding free energy (ΔGbinding) is calculated from the MD simulation trajectories using methods like Molecular Mechanics Poisson-Boltzmann



Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA). A more negative  $\Delta$ Gbinding value indicates a stronger binding affinity.

### **Visualizing the Impact of Gatekeeper Mutations**

The following diagrams, generated using Graphviz (DOT language), illustrate the FGFR signaling pathway, a typical experimental workflow, and the logical relationship of how gatekeeper mutations impact Infigratinib's efficacy.





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and Infigratinib's Mechanism of Action.





Click to download full resolution via product page

Caption: Experimental Workflow for Evaluating Inhibitor Efficacy.





Click to download full resolution via product page

Caption: Impact of Gatekeeper Mutations on Infigratinib Efficacy.

#### **Conclusion and Future Directions**

The emergence of FGFR gatekeeper mutations presents a significant clinical challenge to the long-term efficacy of **Infigratinib Phosphate**. The V564F mutation, in particular, has been shown to confer resistance by reducing the binding affinity of Infigratinib to the FGFR2 kinase domain. While Infigratinib is highly effective against sensitive FGFR alterations, its activity is compromised in the presence of this and other resistance mutations.

The development of next-generation FGFR inhibitors with activity against common resistance mutations is a critical area of research. Ponatinib, a multi-kinase inhibitor, has shown some activity against Infigratinib-resistant mutations in preclinical models, but its broader kinase profile may lead to off-target toxicities. Covalent inhibitors like Futibatinib (TAS-120) represent another promising strategy to overcome resistance mediated by gatekeeper mutations. Further research should focus on:

- Characterizing the full spectrum of resistance mutations: Comprehensive genomic profiling
  of patients progressing on Infigratinib is needed to identify all clinically relevant resistance
  mechanisms.
- Developing novel inhibitors: The design of FGFR inhibitors that can effectively bind to and inhibit both wild-type and mutant forms of the receptor is paramount.



 Exploring combination therapies: Investigating the combination of Infigratinib with other targeted agents or immunotherapies may help to prevent or overcome the emergence of resistance.

By understanding the molecular mechanisms of resistance and employing rational drug design and combination strategies, the clinical benefit of FGFR-targeted therapies can be extended for patients with these challenging cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the impact of FGFR gatekeeper mutations on Infigratinib Phosphate efficacy.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608101#evaluating-the-impact-of-fgfr-gatekeeper-mutations-on-infigratinib-phosphate-efficacy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com